1-{3-methyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-1-yl}-2-(methylamino)propan-1-one dihydrochloride
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Overview
Description
1-{3-methyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-1-yl}-2-(methylamino)propan-1-one dihydrochloride is a complex organic compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[2,3-c]pyridine core, which is a fused bicyclic system containing both pyrrole and pyridine rings. The presence of the methylamino and propanone groups further enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-methyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-1-yl}-2-(methylamino)propan-1-one dihydrochloride typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of appropriate precursors to form the pyrrolo[2,3-c]pyridine core, followed by functionalization to introduce the methylamino and propanone groups. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and functionalization processes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization to obtain the final product in its dihydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
1-{3-methyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-1-yl}-2-(methylamino)propan-1-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
1-{3-methyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-1-yl}-2-(methylamino)propan-1-one dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 1-{3-methyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-1-yl}-2-(methylamino)propan-1-one dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, the compound may act as an agonist or antagonist, modulating signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar pyrrolo[2,3-b]pyridine core and exhibit comparable biological activities.
Pyrrolopyrazine derivatives: These compounds contain a pyrrole and pyrazine ring system and are known for their diverse biological activities.
Uniqueness
1-{3-methyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-1-yl}-2-(methylamino)propan-1-one dihydrochloride is unique due to its specific structural features, such as the presence of the methylamino and propanone groups, which enhance its reactivity and biological activity. Its ability to interact with specific molecular targets and its potential therapeutic applications further distinguish it from other similar compounds .
Properties
Molecular Formula |
C12H19Cl2N3O |
---|---|
Molecular Weight |
292.20 g/mol |
IUPAC Name |
2-(methylamino)-1-(3-methyl-2,3-dihydropyrrolo[2,3-c]pyridin-1-yl)propan-1-one;dihydrochloride |
InChI |
InChI=1S/C12H17N3O.2ClH/c1-8-7-15(12(16)9(2)13-3)11-6-14-5-4-10(8)11;;/h4-6,8-9,13H,7H2,1-3H3;2*1H |
InChI Key |
GAYUXQSHCAZGBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C2=C1C=CN=C2)C(=O)C(C)NC.Cl.Cl |
Origin of Product |
United States |
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